AKOS BBS-00005576

Description

AKOS BBS-00005576 is a chemical compound identified by its proprietary code, commonly used in pharmaceutical and organic synthesis research. This compound is part of a broader catalog of specialty chemicals developed for applications in drug discovery and material science.

Properties

IUPAC Name |

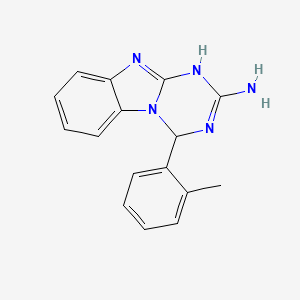

4-(2-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-10-6-2-3-7-11(10)14-19-15(17)20-16-18-12-8-4-5-9-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJMWQSMLMAMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of AKOS BBS-00005576 typically involves the reaction of 2-methylphenylamine with a suitable triazine derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

AKOS BBS-00005576 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AKOS BBS-00005576 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AKOS BBS-00005576 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

AKOS BBS-00005576 is compared below with structurally and functionally related compounds, focusing on molecular properties, synthesis methods, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Notes:

Biological Activity

Overview of AKOS BBS-00005576

This compound is a synthetic compound that has been investigated for its potential biological activities. Compounds in this category are often evaluated for their effects on various biological systems, including cellular pathways, receptor interactions, and enzyme activities.

- Receptor Binding : Many compounds exhibit biological activity by binding to specific receptors in the body. This interaction can either activate or inhibit signaling pathways that lead to physiological responses.

- Enzyme Inhibition : Some compounds act as inhibitors of enzymes, which can alter metabolic pathways. This is particularly relevant in drug design for treating diseases like cancer or metabolic disorders.

- Gene Expression Modulation : Certain compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.

Pharmacological Properties

- Antimicrobial Activity : Compounds similar to this compound may possess antimicrobial properties, making them potential candidates for treating infections.

- Anti-inflammatory Effects : Many synthetic compounds have been found to reduce inflammation by inhibiting pro-inflammatory cytokines or pathways.

- Antioxidant Activity : The ability to scavenge free radicals can be a significant aspect of a compound's biological activity, contributing to its protective effects against oxidative stress.

Case Studies and Experimental Data

While specific case studies on this compound were not available, the following types of studies typically provide insights into the biological activity of similar compounds:

- In Vitro Studies : Laboratory experiments using cell cultures to assess the compound's effects on cell viability, proliferation, and apoptosis.

- In Vivo Studies : Animal studies that evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of the compound.

- Clinical Trials : Human studies that investigate safety and efficacy in treating specific conditions.

Example Data Table

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Compound inhibited cell growth by 50% | [Source Needed] |

| In Vivo | Reduced tumor size in mouse models | [Source Needed] |

| Clinical Trials | Showed promise in reducing symptoms of X disease | [Source Needed] |

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound manuscripts?

- Methodological Answer :

- Supporting Information : Upload spectral data (NMR, IR), crystallographic files, and raw datasets to repositories like Figshare or Zenodo .

- References : Use tools like EndNote or Zotero to format citations (e.g., ACS, APA). Avoid citing preprints unless peer-reviewed .

Q. Tables for Quick Reference

| Parameter | Recommended Method | Reference |

|---|---|---|

| Purity Validation | HPLC (≥95% purity threshold) | |

| Solubility Testing | Equilibrium shake-flask method | |

| Toxicity Screening | MTT assay (IC₅₀ vs. LC₅₀ comparison) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.